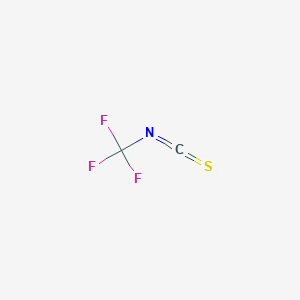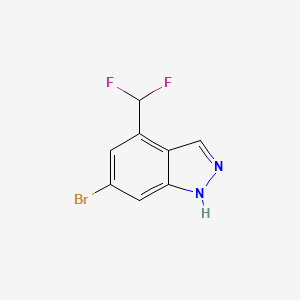![molecular formula C12H6ClNO B12101408 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- CAS No. 101419-81-2](/img/structure/B12101408.png)
5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- can be achieved through several synthetic routes. One common method involves the Suzuki coupling reaction, where 5H-indeno[1,2-b]pyridin-5-one is used as an electron acceptor and triphenylamine as an electron donor . The reaction conditions typically involve the use of palladium catalysts and base in an organic solvent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the industrial production of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro-.
Análisis De Reacciones Químicas
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- has several scientific research applications, including:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery.
Mecanismo De Acción
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- involves its interaction with molecular targets and pathways within biological systems. The compound acts as an electron acceptor, and its effects are mediated through its ability to participate in electron transfer reactions. The specific molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5H-Indeno[1,2-b]pyridin-5-one, 7-chloro- include other indeno[1,2-b]pyridines and their derivatives, such as:
- 5H-Indeno[1,2-b]pyridin-5-one
- 5H-Indeno[1,2-b]pyridin-5-one, 7-bromo-
- 5H-Indeno[1,2-b]pyridin-5-one, 7-fluoro-
Propiedades
Número CAS |
101419-81-2 |
|---|---|
Fórmula molecular |
C12H6ClNO |
Peso molecular |
215.63 g/mol |
Nombre IUPAC |
7-chloroindeno[1,2-b]pyridin-5-one |
InChI |
InChI=1S/C12H6ClNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H |
Clave InChI |
FXPFSQBEYMGUNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C2=O)C=C(C=C3)Cl)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


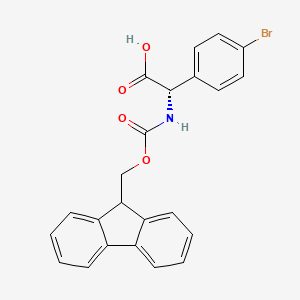
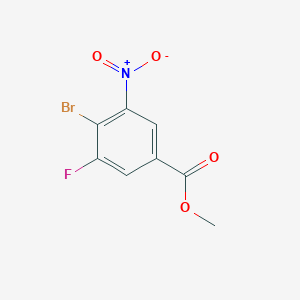

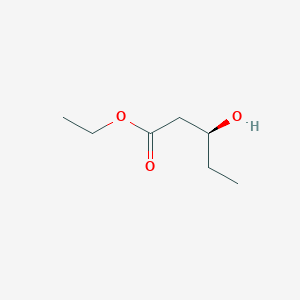
![[9-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)spiro[4.4]nona-3,8-dien-4-yl]-diphenylphosphane;(1Z,5Z)-cycloocta-1,5-diene;iridium;tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B12101358.png)
![tert-butyl N-[(2-chlorophenyl)methyl]carbamate](/img/structure/B12101366.png)
![1-[6-(Hydroxymethyl)morpholin-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12101372.png)



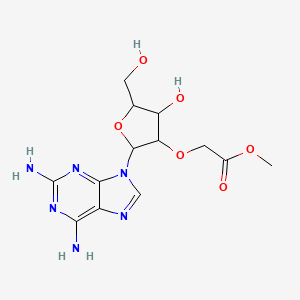
![Carbamic acid, [3-[(methylsulfonyl)oxy]propyl]-, phenylmethyl ester](/img/structure/B12101418.png)
